molecular formula C11H22O B099992 2-cyclooctylpropan-2-ol CAS No. 16624-06-9

2-cyclooctylpropan-2-ol

Cat. No.: B099992
CAS No.: 16624-06-9
M. Wt: 170.29 g/mol
InChI Key: SSIKICQJPUCGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclooctylpropan-2-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. The compound features a cyclooctyl group, an eight-membered carbon ring, attached to a propanol moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyclooctylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows:

    Formation of the Grignard reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium in anhydrous ether.

    Grignard reaction: Cyclooctanone is reacted with the Grignard reagent to form an intermediate alkoxide.

    Hydrolysis: The intermediate is hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments. The final product is purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-cyclooctylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: Cyclooctyl methyl ketone or cyclooctyl acetic acid.

    Reduction: Cyclooctyl propane.

    Substitution: Cyclooctyl methyl chloride or bromide.

Scientific Research Applications

2-cyclooctylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving membrane biology due to its amphiphilic nature.

    Industry: The compound is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclooctylpropan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and interaction with other molecules. In biological systems, the compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

2-cyclooctylpropan-2-ol can be compared with other tertiary alcohols, such as:

    2-Cyclohexyl-2-propanol: Similar structure but with a six-membered ring, leading to different steric and electronic properties.

    2-Cyclobutyl-2-propanol: Features a four-membered ring, resulting in higher ring strain and different reactivity.

    2-Phenyl-2-propanol: Contains a phenyl group instead of a cycloalkyl group, affecting its aromaticity and reactivity.

The uniqueness of this compound lies in its eight-membered ring, which imparts distinct steric and electronic characteristics, influencing its chemical behavior and applications.

Properties

CAS No.

16624-06-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-cyclooctylpropan-2-ol

InChI

InChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3

InChI Key

SSIKICQJPUCGEG-UHFFFAOYSA-N

SMILES

CC(C)(C1CCCCCCC1)O

Canonical SMILES

CC(C)(C1CCCCCCC1)O

16624-06-9

Synonyms

α,α-Dimethylcyclooctanemethanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.